molecular formula C18H15N3S B1177576 IE2 protein, polyhedrosis virus CAS No. 146810-60-8

IE2 protein, polyhedrosis virus

Cat. No.: B1177576
CAS No.: 146810-60-8
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Description

The IE2 protein is a critical regulatory factor in several DNA viruses, notably in human cytomegalovirus (HCMV) and baculoviruses (e.g., Autographa californica and Bombyx mori nuclear polyhedrosis viruses, NPVs). In HCMV, IE2 (86 kDa) is an immediate-early transactivator essential for viral gene expression, modulating host cell functions and viral replication . In baculoviruses, IE2 is a multifunctional protein involved in viral DNA replication, transactivation of early genes, and interaction with heat shock proteins (HSPs) to stabilize viral components .

Polyhedrosis viruses, such as baculoviruses, are characterized by their occluded virions embedded in polyhedrin matrices. Their IE2 proteins are pivotal in initiating viral replication and hijacking host machinery, distinguishing them from other viral regulators like HCMV IE2.

Properties

CAS No.

146810-60-8

Molecular Formula

C18H15N3S

Synonyms

IE2 protein, polyhedrosis virus

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

Table 1: Key Characteristics of IE2 Proteins
Feature HCMV IE2 (Human Cytomegalovirus) Baculovirus IE2 (e.g., AcMNPV/BmNPV)
Molecular Weight 86 kDa (full-length) ~60–70 kDa (varies by strain)
SUMOylation Yes (K175, K180); enhances transactivation Not reported; instead interacts with HSPs
DNA Replication Role Indirect (activates early promoters) Direct (colocalizes with replication sites)
Key Domains Zinc finger (428–452), acidic residues (556–561) RING finger, oligomerization domains
Essential for Replication Yes (deletion abolishes infectivity) Yes (required for viral DNA synthesis)
Post-Translational Partners SUMO, TAF12 HSP70, ubiquitin-proteasome system
Key Functional Differences
  • Transactivation Mechanism :

    • HCMV IE2 relies on SUMOylation and a SUMO-interacting motif (SIM) to recruit transcriptional cofactors (e.g., TAF12) . Mutation of SIM or SUMOylation sites reduces viral growth by >90% .
    • Baculovirus IE2 stimulates HSP expression (e.g., Hsc70) to stabilize its nuclear bodies and ensure viral DNA replication. Inhibition of HSPs leads to IE2 degradation and failed replication .
  • DNA Replication Interaction :

    • Baculovirus IE2 directly colocalizes with viral replication sites and interacts with replication factors like LEF-3 and DBP .
    • HCMV IE2 indirectly supports replication by transactivating early genes (e.g., UL84), with late isoforms (IE2 40/60 kDa) enhancing late gene expression .

Evolutionary and Therapeutic Insights

Table 2: Evolutionary and Inhibitor Comparisons
Aspect HCMV IE2 Baculovirus IE2
Conservation High in primate CMVs; SIM critical Conserved in NPVs; RING domain essential
Inhibitors NAPA compounds block IE2-YFP fusion No specific inhibitors reported
Host Interaction Targets SUMO-modified host proteins Hijacks HSPs for protein stability
  • Anti-Apoptotic Role : HCMV IE2 suppresses apoptosis via p53-independent pathways, correlating with its expression levels . Baculovirus IE2 lacks direct anti-apoptotic roles but stabilizes viral components via HSPs .
  • Therapeutic Targeting: HCMV IE2 is targeted by N-arylpyrimidinamine (NAPA) compounds, which reduce IE2-YFP expression by >80% in high-content screens . No analogous inhibitors exist for baculovirus IE2.

Controversies and Strain-Specific Variations

  • HCMV IE2 SUMOylation : While SUMOylation enhances transactivation, its impact on viral growth varies by strain. In clinical isolates, SUMOylation mutations reduce replication by ~50%, but lab strains show minimal effects .
  • Baculovirus IE2 and HSPs : HSP interaction is critical in insect cells, but IE2’s ability to stimulate HSPs in mammalian cells (e.g., HEK293) suggests a conserved mechanism .

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